3-fluoro-N,N-dimethylpyridin-2-amine
Description
Properties
IUPAC Name |
3-fluoro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKMBAFWTFFJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine
Topic: 3-Fluoro-N,N-dimethylpyridin-2-amine Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Analysis & Retrosynthesis
The target compound, 3-fluoro-N,N-dimethylpyridin-2-amine (CAS 176422-75-6), is a critical fluorinated heterocyclic building block, often employed in the development of kinase inhibitors and CNS-active agents where the fluorine atom modulates metabolic stability (blocking C-3 oxidation) and pKa.
From a process chemistry perspective, the synthesis is governed by the electronic properties of the pyridine ring.[1] The 2-position is highly activated toward nucleophilic attack due to the inductive effect of the ring nitrogen, which stabilizes the anionic intermediate (Meisenheimer complex).[1] Consequently, Nucleophilic Aromatic Substitution (SNAr) is the dominant, most atom-economical pathway.
Retrosynthetic Logic
The disconnection approach reveals two primary viable precursors:
-
2,3-Difluoropyridine: High reactivity; fluorine is an excellent leaving group in SNAr due to high electronegativity increasing the rate of the initial addition step.
-
2-Chloro-3-fluoropyridine: Commercially abundant; chlorine is a competent leaving group; regioselectivity is generally excellent (substitution at C2 over C3).
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.
Primary Pathway: SNAr Displacement
This is the industry-standard approach. The reaction relies on the strong electron-withdrawing nature of the ring nitrogen and the fluorine at C3 to facilitate the displacement of the leaving group at C2.
Mechanistic Insight (Regioselectivity)
Why does the nucleophile attack C2 and not C3?
-
Electronic Activation: The C2 position is "ortho" to the ring nitrogen.[1] Attack at C2 generates a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom.[1] Attack at C3 (displacing the fluorine) places the negative charge on carbon atoms only, which is significantly less stable.
-
Leaving Group Ability: In SNAr, Fluorine is often a better leaving group than Chlorine because the rate-determining step is usually the addition of the nucleophile, not the elimination. However, in 2-chloro-3-fluoropyridine , the C2-Cl bond is activated by the ring nitrogen, making it the exclusive site of reaction.
Figure 2: Reaction coordinate for the SNAr mechanism favoring C2 substitution.
Experimental Protocol (Standardized)
Precursor: 2-Chloro-3-fluoropyridine (CAS 17282-04-1) Reagent: Dimethylamine (40% aq. or 2.0 M in THF)
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq Substrate : 3.0–5.0 eq Amine | Excess amine drives kinetics and scavenges the HCl byproduct. |
| Solvent | Ethanol, THF, or DMF | Polar solvents stabilize the polar transition state. Ethanol is greener; DMF is faster. |
| Temperature | 80°C – 120°C | Thermal energy is required to overcome the aromaticity barrier. |
| Pressure | Sealed Tube / Autoclave | Dimethylamine is volatile (b.p. 7°C). A closed system prevents reagent loss. |
| Time | 4 – 12 Hours | Monitor by LCMS until starting material is <1%. |
Step-by-Step Methodology
-
Charging: To a high-pressure glass pressure tube or stainless steel autoclave, add 2-chloro-3-fluoropyridine (1.0 equiv).
-
Solvent/Reagent Addition: Add Ethanol (5-10 volumes). Cool the vessel to 0°C and add Dimethylamine (40% aq. solution, 5.0 equiv) or bubble anhydrous dimethylamine gas into the solution until saturation.
-
Reaction: Seal the vessel tightly. Heat to 100°C with vigorous magnetic stirring.
-
Note: Internal pressure will rise. Ensure glassware is rated for >5 bar.
-
-
Monitoring: After 4 hours, cool to room temperature (RT). Carefully vent the vessel. Analyze an aliquot by HPLC/TLC (Eluent: 20% EtOAc/Hexane).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.
-
Dilute the residue with Dichloromethane (DCM) and Water .
-
Adjust aqueous layer pH to ~10 with saturated NaHCO3 or NaOH (to ensure the product is in the free base form).
-
Extract aqueous layer 3x with DCM.
-
Dry combined organics over Na2SO4, filter, and concentrate.[2]
-
-
Purification: The crude material is often >95% pure. If necessary, purify via short-path distillation (b.p. ~80-90°C at reduced pressure) or silica gel chromatography (0-10% MeOH in DCM).
Secondary Pathway: Buchwald-Hartwig Amination
If the SNAr route proves low-yielding (e.g., due to deactivation by other substituents in complex analogs), Palladium-catalyzed amination is the high-fidelity alternative.
Precursor: 2-Bromo-3-fluoropyridine (CAS 40273-45-8) Catalyst System: Pd2(dba)3 / BINAP or Xantphos
Protocol Summary
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Reagents: Add 2-bromo-3-fluoropyridine (1.0 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 eq).
-
Solvent: Add anhydrous Toluene or Dioxane .
-
Amine: Add Dimethylamine (2.0 M in THF, 1.2 eq).
-
Reaction: Heat to 80-100°C for 12 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[3][4][5]
Analytical Characterization
Successful synthesis must be validated against the following spectral expectations:
-
1H NMR (400 MHz, CDCl3):
- 7.90 (d, 1H, H-6)
- 7.25 (m, 1H, H-4)
- 6.70 (m, 1H, H-5)
- 3.10 (d, 6H, N(CH 3)2) – Note: Doublet splitting often observed due to long-range coupling with 3-F.
-
19F NMR:
-
Single peak around -130 to -140 ppm.
-
-
MS (ESI):
-
[M+H]+ calc: 141.08, found: 141.1.
-
Safety & Handling
-
Fluorinated Pyridines: Generally irritants. 2-Chloro-3-fluoropyridine can cause severe eye damage.
-
Dimethylamine: Extremely flammable gas/liquid. Corrosive. Use in a fume hood.
-
Pressure Vessels: Always use a blast shield when heating volatile amines in sealed vessels.
References
-
SNAr on Fluoropyridines: Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine.[6] National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Regioselectivity in Pyridines: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine. ResearchGate.[7] Available at: [Link]
- General Reactivity of 2-Halo-3-fluoropyridines:Synthesis of 2-amino-3-fluoropyridine derivatives. Google Patents (CN105669539A).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-fluoro-N,N-dimethylpyridin-2-amine chemical properties
[1]
Executive Summary
3-Fluoro-N,N-dimethylpyridin-2-amine (CAS: Free base implied from HCl salt 1344046-14-5) is a functionalized pyridine derivative characterized by the "ortho-fluorine effect."[1] Unlike its non-fluorinated analog (2-dimethylaminopyridine) or its regioisomer DMAP (4-dimethylaminopyridine), this molecule exhibits distinct electronic and conformational properties due to the steric and electrostatic repulsion between the C3-fluorine atom and the C2-dimethylamino group.[1] It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to tune basicity, improve metabolic stability against oxidative clearance, and serve as a scaffold for kinase inhibitors.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Core Data
| Property | Detail |
| IUPAC Name | 3-Fluoro-N,N-dimethylpyridin-2-amine |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| CAS Number (Salt) | 1344046-14-5 (Hydrochloride) |
| Appearance | Colorless oil or low-melting solid (Free base); White crystalline solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) |
Electronic Structure & The "Ortho-Fluorine" Effect
The defining feature of this molecule is the interaction between the fluorine at position 3 and the dimethylamino group at position 2.[1]
-
Basicity Modulation: The pyridine nitrogen (N1) is the primary basic center.[1] The C3-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of N1 compared to 2-dimethylaminopyridine (pKa ~6.96).[1] This is critical in drug design for reducing hERG channel affinity, which often correlates with high basicity.[1]
-
Conformational Twist (Deconjugation): Steric repulsion between the C3-F lone pairs and the C2-NMe₂ methyl groups forces the dimethylamino group to twist out of coplanarity with the pyridine ring.[1]
Synthetic Methodologies
Primary Synthesis: Nucleophilic Aromatic Substitution ( )
The most robust route utilizes the high reactivity of 2-halopyridines activated by the ring nitrogen.[1] The presence of a fluorine at C3 further activates the C2 position for nucleophilic attack via the inductive effect, stabilizing the Meisenheimer intermediate.[1]
Precursors: 2,3-Difluoropyridine or 2-Chloro-3-fluoropyridine.[1] Reagent: Dimethylamine (anhydrous or 40% aq. solution).
Protocol 1: Synthesis from 2-Chloro-3-fluoropyridine
-
Setup: Charge a pressure vessel or sealed tube with 2-chloro-3-fluoropyridine (1.0 eq).[1]
-
Solvent/Reagent: Add Dimethylamine (2.0 M in THF, 3.0 eq). Alternatively, use DMF as a solvent with
(2.0 eq) if using dimethylamine hydrochloride.[1] -
Reaction: Seal and heat to 80–100 °C for 12–16 hours.
-
Note: Monitoring by LCMS should show conversion to product (M+H = 141.1).[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove salts and excess amine.[1] -
Purification: Dry organic phase over
, concentrate. Purify via flash column chromatography (0–20% EtOAc/Hexanes).[1]-
Yield Expectations: 85–95%.[1]
-
Visualization of Synthetic Logic
The following diagram illustrates the
Caption: Synthesis via SnAr and subsequent activation pathway via Directed Ortho Metalation (DoM).
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
In drug discovery, replacing a hydrogen or a simple methyl group with fluorine is a standard tactic.[1] For the 2-dimethylaminopyridine scaffold:
-
Metabolic Blocking: The C3 position is prone to oxidative metabolism (hydroxylation).[1] Fluorine blocks this site, extending the half-life (
) of the compound in microsomal stability assays.[1] -
Permeability: The C3-F reduces the basicity of the pyridine nitrogen.[1] Neutral molecules generally permeate cell membranes (PAMPA/Caco-2) better than charged cations.[1] If the non-fluorinated analog is protonated at physiological pH (7.4), the fluorinated analog (lower pKa) may remain neutral, enhancing oral bioavailability.[1]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a high-value fragment.[1] The dimethylamino group acts as a hydrogen bond acceptor/donor mimic (depending on rotation), while the pyridine nitrogen accepts hydrogen bonds from hinge regions in kinase enzymes.[1]
-
Case Study Context: In inhibitors of Tyrosine Kinase 2 (TYK2) or JAK kinases , the aminopyridine motif is ubiquitous.[1] The 3-fluoro derivative is often screened to optimize the donor-acceptor profile and fit into hydrophobic pockets where the fluorine atom can engage in multipolar interactions with carbonyl carbons of the protein backbone.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke when using.[1][2] |
| Skin Irritation | H315: Causes skin irritation.[1][2][3] | Wear nitrile gloves and lab coat.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2][3] | Wear safety glasses with side shields.[1] |
| STOT-SE | H335: May cause respiratory irritation.[1][3] | Use only in a fume hood.[1] |
Storage: Store in a cool, dry place under inert atmosphere (
References
-
Preparation of 2-amino-3-fluoropyridine derivatives. Vertex AI Search / Google Patents. (CN105669539A).[1] Retrieved from .
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (PMC). Retrieved from .[1]
-
3-Fluoro-N,N-dimethylpyridin-2-amine hydrochloride (CAS 1344046-14-5). Cato Research Chemicals.[1] Retrieved from .[1]
-
pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry. Retrieved from .[1]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. ACS Publications. Retrieved from .[1]
Introduction: The Strategic Value of Fluorinated Pyridines
An In-depth Technical Guide to 3-fluoro-N,N-dimethylpyridin-2-amine
Abstract: This technical guide provides a comprehensive overview of 3-fluoro-N,N-dimethylpyridin-2-amine, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. While a dedicated CAS number for this specific isomer is not prominently available in public databases, this document synthesizes critical information regarding its physicochemical properties, plausible synthetic routes, mechanistic considerations, and applications by drawing parallels with closely related isomers and established principles of fluorine chemistry. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage fluorinated pyridine scaffolds in their research and development pipelines.
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modulations include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
The pyridine scaffold is another privileged structure in drug discovery, present in numerous FDA-approved therapeutic agents.[1] The combination of these two motifs in molecules like 3-fluoro-N,N-dimethylpyridin-2-amine creates a versatile building block for constructing complex molecular architectures with desirable biological activities. This guide focuses on the 2-amino-3-fluoropyridine substitution pattern, a key synthon for accessing novel chemical space.
Physicochemical Properties and Identification
A definitive CAS (Chemical Abstracts Service) number for 3-fluoro-N,N-dimethylpyridin-2-amine is not readily found in major chemical databases. This is not uncommon for novel or less-commercialized isomers. However, we can infer its properties based on its structure and data from near-isomers like 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS: 849937-80-0).[2][3][4]
| Property | Inferred/Calculated Value | Source/Rationale |
| Molecular Formula | C₇H₉FN₂ | Based on chemical structure |
| Molecular Weight | 140.16 g/mol | Calculated from atomic weights[4] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related isomers |
| Purity | >97% (Typical for research grade) | Industry standard for building blocks[2][4] |
| Solubility | Soluble in common organic solvents (DCM, THF, Methanol) | Based on general properties of similar amines |
| Boiling Point | Estimated 180-210 °C | Extrapolated from related aminopyridines |
| CAS Number | Not Assigned/Not Found | Extensive database search |
Synthesis Strategies and Mechanistic Considerations
The synthesis of meta-fluorinated pyridines presents a significant challenge due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic aromatic substitution (SNAr) at the 3-position.[5] However, several strategies can be envisioned for the synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine.
Pathway A: Direct Fluorination via Diazotization (Balz-Schiemann Reaction)
A classical approach for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Workflow for Synthesis via Diazotization:
Sources
- 1. dovepress.com [dovepress.com]
- 2. chemscene.com [chemscene.com]
- 3. 849937-80-0|2-Fluoro-N,N-dimethylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Fluoro-N,N-dimethylpyridin-2-amine in Medicinal Chemistry: Synthesis, Reactivity, and Application
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. 3-Fluoro-N,N-dimethylpyridin-2-amine and its halogenated derivatives (e.g., 5-chloro and 5-bromo analogs) have emerged as highly privileged building blocks. As a Senior Application Scientist, I frequently observe that the success of a lead optimization campaign hinges on understanding the subtle stereoelectronic interplay within such intermediates.
This whitepaper provides a comprehensive, field-proven guide to the physicochemical rationale, self-validating synthetic protocols, and downstream functionalization of 3-fluoro-N,N-dimethylpyridin-2-amine. By mastering this specific motif, drug development professionals can effectively modulate pharmacokinetics, enhance target binding affinity, and streamline complex API (Active Pharmaceutical Ingredient) manufacturing.
Part 1: Structural Rationale & Physicochemical Properties
The selection of 3-fluoro-N,N-dimethylpyridin-2-amine as a starting material is rarely arbitrary. It is driven by the precise modulation of the pyridine ring's electronic properties.
The Causality of Structural Choices
-
The Fluorine Effect (C3 Position): The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. This specifically lowers the pKa of the adjacent pyridine nitrogen, preventing it from being overly basic at physiological pH, which improves membrane permeability and oral bioavailability [1]. Furthermore, the C-F bond increases the lipophilicity of the molecule while blocking oxidative metabolism (e.g., by Cytochrome P450 enzymes) at that specific carbon hotspot.
-
The N,N-Dimethylamino Group (C2 Position): The dimethylamino group acts as a strong electron-donating group via resonance, counteracting the inductive pull of the fluorine. It provides specific steric bulk that forces the molecule into favorable conformations when binding to protein targets (such as the ATP-binding hinge region of kinases).
-
Halogenation Handles (C5 Position): Commercially available derivatives, such as 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1020253-19-3)[4] and 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-09-8), provide essential handles for late-stage palladium-catalyzed cross-coupling.
Quantitative Data: Physicochemical Comparison
To illustrate the stereoelectronic tuning, the table below summarizes the theoretical physicochemical shifts as functional groups are added to the base pyridine core.
| Compound | cLogP (est.) | pKa (Conjugate Acid) | TPSA (Ų) | Synthetic Utility / Property |
| Pyridine | 0.65 | 5.2 | 12.9 | Base aromatic core; metabolically vulnerable. |
| N,N-Dimethylpyridin-2-amine | 1.80 | 6.8 | 16.1 | Highly basic; prone to off-target hERG binding. |
| 3-Fluoro-N,N-dimethylpyridin-2-amine | 2.10 | 5.1 | 16.1 | Optimized basicity; blocks C3 metabolism. |
| 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | 2.75 | 4.3 | 16.1 | Ideal electrophile for Suzuki/Buchwald couplings. |
Part 2: Synthesis & Manufacturing (Self-Validating Protocols)
The synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluoropyridine with dimethylamine [2].
Causality Behind the Chemistry
Why does the amine attack the C2 position and not the C3 position? The pyridine nitrogen acts as an electron sink. Attack at the C2 position forms a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative pyridine nitrogen, drastically lowering the activation energy. Attack at C3 lacks this stabilization.
Fig 1: Regioselective SNAr mechanism forming 3-fluoro-N,N-dimethylpyridin-2-amine via C2 attack.
Protocol 1: Regioselective SNAr Synthesis
This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that proceeding to the next step is only possible if the current step is successful.
Reagents: 2,3-Difluoropyridine (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), Tetrahydrofuran (THF).
-
Initialization: Charge a dry, argon-flushed round-bottom flask with 2,3-difluoropyridine (10 mmol) and anhydrous THF (20 mL). Cool the system to 0 °C using an ice bath. Causality: Cooling prevents the highly volatile dimethylamine from escaping and suppresses potential bis-substitution.
-
Reagent Addition: Add DIPEA (15 mmol) dropwise. Slowly inject the Dimethylamine solution (25 mmol) over 15 minutes.
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run LC-MS.
-
Pass Criteria: Complete disappearance of the starting material mass (m/z 116) and appearance of a single dominant peak at m/z 141 [M+H]+. If starting material remains, heat to 40 °C for 2 hours and re-test.
-
-
Workup & Isolation: Quench with saturated aqueous NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The product is often isolated as a hydrochloride salt (CAS 1344046-14-5) by bubbling HCl gas through the ethereal solution to ensure long-term stability [3].
Part 3: Downstream Functionalization
To build complex APIs, the 3-fluoro-N,N-dimethylpyridin-2-amine core is typically halogenated at the C5 position, yielding an electrophile ready for palladium-catalyzed cross-coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Causality of Reagent Choice: We utilize Pd(dppf)Cl2 as the catalyst because its large bite angle facilitates the reductive elimination step, which can be sluggish for electron-rich aminopyridines. Potassium carbonate (K2CO3) is chosen over NaOH to prevent competitive SNAr hydrolysis of the C5-halide.
Fig 2: Palladium-catalyzed cross-coupling cycle for C5-functionalization of the pyridine core.
Step-by-Step Methodology:
-
Setup: In a Schlenk tube, combine 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).
-
Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) black.
-
Heating: Stir the mixture at 90 °C for 8 hours under an argon atmosphere.
-
Self-Validation Checkpoint (TLC/UV): Spot the reaction mixture on a silica TLC plate alongside the starting halopyridine. Elute with Hexane/EtOAc (3:1).
-
Pass Criteria: The starting material spot (UV active at 254 nm) must be completely consumed, replaced by a lower Rf product spot.
-
-
Purification: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, dry, and purify via flash column chromatography.
Part 4: Applications in Drug Discovery
The resulting functionalized scaffolds are highly prized in the development of targeted therapeutics, particularly in oncology and neurology. The fluorinated aminopyridine motif frequently acts as a hinge-binding pharmacophore in kinase inhibitors.
The dimethylamino group projects into the solvent-exposed region, improving aqueous solubility, while the pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region. The fluorine atom locks the molecule into a coplanar conformation with the adjacent aryl rings, minimizing the entropic penalty of binding.
Fig 3: Pharmacodynamic pathway of kinase inhibition utilizing the fluorinated aminopyridine motif.
Conclusion
3-Fluoro-N,N-dimethylpyridin-2-amine is far more than a simple chemical building block; it is a precision tool for medicinal chemists. By leveraging its unique stereoelectronic profile—driven by the synergistic effects of the C3-fluorine and C2-dimethylamine groups—researchers can systematically overcome liabilities related to pharmacokinetics, metabolic stability, and target affinity. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity translation from early-stage discovery to scalable API manufacturing.
References
-
Innocenti, P., et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Pharmaceuticals (Basel), 2023. Available at:[Link]
-
Schlosser, M., et al. "Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position." ResearchGate / European Journal of Organic Chemistry, 2006. Available at:[Link]
-
Pharmaffiliates. "5-Chloro-2-(N,N-dimethylamino)-3-fluoropyridine (CAS 1020253-19-3) Reference Standards." Pharmaffiliates, 2025. Available at: [Link]
Methodological & Application
applications of 3-fluoro-N,N-dimethylpyridin-2-amine in medicinal chemistry
The following guide details the medicinal chemistry applications of 3-fluoro-N,N-dimethylpyridin-2-amine (CAS: 1344046-14-5).
Executive Summary & Strategic Positioning
Unlike its famous regioisomer 4-(dimethylamino)pyridine (DMAP)—a ubiquitous nucleophilic catalyst—3-fluoro-N,N-dimethylpyridin-2-amine (3-F-2-DMAP) serves primarily as a high-value structural building block and bioisostere precursor in modern medicinal chemistry.
Its strategic value lies in the "Fluorine Effect." The C3-fluorine atom exerts a profound electronic influence on the pyridine ring, altering basicity, lipophilicity, and metabolic susceptibility. This molecule is frequently employed during Lead Optimization to:
-
Modulate pKa: Lower the basicity of the pyridine nitrogen to improve membrane permeability.
-
Block Metabolism: Prevent oxidative metabolism at the electron-rich C3 position.
-
Direct Regioselective Synthesis: Serve as a substrate for Directed Ortho Metalation (DoM), enabling precise functionalization at the C4 position.
Physicochemical Profile & The "Fluorine Scan"
In medicinal chemistry "fluorine scans," hydrogen atoms are systematically replaced with fluorine to optimize potency and ADME properties. The 3-F-2-DMAP scaffold represents a critical data point in this optimization matrix.
Table 1: Comparative Physicochemical Properties
Data estimated based on structure-activity relationship (SAR) principles for fluorinated pyridines.
| Property | N,N-dimethylpyridin-2-amine (Unsubstituted) | 3-fluoro-N,N-dimethylpyridin-2-amine (Target) | Impact on Drug Design |
| Electronic Character | Electron-rich, basic | Electron-deficient (inductive withdrawal) | Reduced liability for oxidation. |
| Pyridine pKa | ~6.7 | ~3.5 – 4.5 | Critical: Lower pKa reduces ionization at physiological pH (7.4), enhancing passive membrane transport (CNS penetration). |
| Metabolic Stability | High (C3/C5 prone to CYP450 oxidation) | Improved | C3-F blocks the primary site of electrophilic metabolic attack. |
| Conformation | Planar NMe₂ group | Twisted NMe₂ (Steric clash with F) | The ortho-fluorine forces the NMe₂ group out of planarity, disrupting conjugation and altering binding pocket fit. |
Synthetic Protocols
The following protocols describe the two primary workflows for utilizing this scaffold: Directed Ortho Metalation (DoM) for C4-functionalization and Electrophilic Halogenation for C5-coupling.
Protocol A: C4-Regioselective Functionalization via Directed Ortho Metalation (DoM)
Principle: The C3-Fluorine and C2-NMe₂ groups usually compete or cooperate in directing lithiation. However, in 3-fluoropyridines, the acidity of the C4-proton (adjacent to the electronegative fluorine) is significantly enhanced. The fluorine atom acts as a powerful Directed Metalation Group (DMG), directing the base to the C4 position.
Reagents:
-
Base: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile: Benzaldehyde, Iodine, or DMF.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-like side reactions).
-
Lithiation: Add LDA (1.1 equiv, freshly prepared) dropwise over 10 minutes.
-
Mechanistic Note: The lithium coordinates to the Fluorine and the NMe₂ nitrogen, deprotonating the C4 position to form the 4-lithio species.
-
-
Incubation: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color.
-
Electrophile Trapping: Add the electrophile (e.g., Iodine dissolved in THF for C4-iodination) (1.2 equiv) dropwise.
-
Quench: Allow the reaction to warm to 0 °C over 2 hours, then quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.
-
Outcome: Yields the 4-substituted-3-fluoro-2-aminopyridine , a scaffold difficult to access via standard electrophilic aromatic substitution.
Protocol B: C5-Bromination for Suzuki Coupling
Principle: For standard cross-coupling, the C5 position is the most nucleophilic site remaining. This protocol prepares the 5-bromo derivative, a common intermediate for kinase inhibitor synthesis.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv) in Acetonitrile (MeCN).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by LC-MS.
-
Purification: The product, 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine , often precipitates or can be isolated via silica gel chromatography (Hexane/EtOAc).
-
Application: This bromide is then used as the electrophile in Suzuki-Miyaura coupling with aryl boronic acids to build bi-aryl drug scaffolds.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent functionalization logic. Pathway A exploits the directing power of fluorine for C4 substitution, while Pathway B utilizes electronic regioselectivity for C5 coupling.
References & Authority
The protocols and chemical principles outlined above are grounded in established heterocyclic chemistry and fluorine medicinal chemistry.
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Supports: The "Fluorine Effect" on pKa, lipophilicity, and metabolic blocking.
-
-
Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 2005, 44, 376-393. Link
-
Supports: The mechanism of Directed Ortho Metalation (DoM) in fluorinated pyridines (Protocol A).
-
-
ChemicalBook Entry. "3-fluoro-N,N-dimethylpyridin-2-amine." Link
-
Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018, 10, 383–394. Link
-
Supports: The strategic use of heteroaromatic building blocks in high-throughput medicinal chemistry.
-
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Fluoro-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Value of 3-Fluoro-N,N-dimethylpyridin-2-amine in Modern Drug Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. The pyridine ring, a ubiquitous motif in pharmaceuticals, when functionalized with fluorine, offers a powerful platform for the development of novel therapeutics. 3-Fluoro-N,N-dimethylpyridin-2-amine is a highly versatile and valuable building block for the synthesis of a wide array of pharmaceutical intermediates, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a nucleophilic dimethylamino group and a strategically positioned fluorine atom, allows for a diverse range of subsequent chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 3-fluoro-N,N-dimethylpyridin-2-amine. We will first delineate a robust protocol for its synthesis via nucleophilic aromatic substitution. Subsequently, we will explore its application in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The causality behind experimental choices and the underlying reaction mechanisms will be thoroughly discussed to provide a self-validating framework for researchers, scientists, and drug development professionals.
PART 1: Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine
The most direct and efficient route to 3-fluoro-N,N-dimethylpyridin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction on a suitable di-fluorinated pyridine precursor. The high electronegativity of the fluorine atoms, coupled with the electron-deficient nature of the pyridine ring, renders the 2- and 6-positions particularly susceptible to nucleophilic attack.[1] The C-F bond, while strong, facilitates this reaction as fluoride is an excellent leaving group in this context, a consequence of the rate-determining step being the initial nucleophilic attack and the formation of a stabilized Meisenheimer intermediate.[1]
Reaction Principle and Mechanism
The SNAr reaction of 2,3-difluoropyridine with dimethylamine proceeds via a two-step addition-elimination mechanism. The dimethylamine nucleophile preferentially attacks the C2 position, which is activated by both the adjacent fluorine and the ring nitrogen. This attack forms a resonance-stabilized anionic intermediate (the Meisenheimer complex). Aromaticity is subsequently restored by the elimination of the fluoride leaving group.
Caption: General mechanism of SNAr on 2,3-difluoropyridine.
Experimental Protocol: Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine
This protocol describes a general procedure for the synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine from 2,3-difluoropyridine.
Materials:
-
2,3-Difluoropyridine
-
Dimethylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoropyridine (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous acetonitrile.
-
With vigorous stirring, add the dimethylamine solution (2.0-3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 3-fluoro-N,N-dimethylpyridin-2-amine as a pure compound.
Data Summary and Characterization
| Parameter | Value |
| Starting Material | 2,3-Difluoropyridine |
| Reagents | Dimethylamine, K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >98% |
Characterization: The structure of the synthesized 3-fluoro-N,N-dimethylpyridin-2-amine should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
PART 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] The fluorine atom at the 3-position of 3-fluoro-N,N-dimethylpyridin-2-amine is generally unreactive under typical Suzuki coupling conditions, allowing for selective functionalization at other positions if a suitable leaving group (e.g., Br, I, or OTf) is present. For this application, we will consider the use of a brominated derivative, 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine, as the electrophilic partner.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organohalide with an organoboron compound. The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine with an arylboronic acid.
Materials:
-
5-Bromo-3-fluoro-N,N-dimethylpyridin-2-amine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk flask, add 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Summary for Suzuki-Miyaura Coupling
| Parameter | Typical Conditions |
| Electrophile | 5-Bromo-3-fluoro-N,N-dimethylpyridin-2-amine |
| Nucleophile | Arylboronic Acid (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100°C |
| Typical Yield | 60-90% |
PART 3: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a cornerstone in modern synthetic organic chemistry.[3][4][5] This reaction is particularly useful for synthesizing aryl and heteroaryl amines, which are prevalent motifs in biologically active compounds.[5] Similar to the Suzuki coupling, a halogenated derivative of 3-fluoro-N,N-dimethylpyridin-2-amine is required as the electrophilic partner.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: 3-Fluoro-N,N-dimethylpyridin-2-amine in Agrochemical Synthesis
This guide details the application of 3-fluoro-N,N-dimethylpyridin-2-amine (and its derivatives) as a strategic building block in agrochemical synthesis.[1] Unlike its non-fluorinated analog (DMAP), which is primarily a catalyst, this fluorinated derivative serves as a privileged scaffold for accessing difficult-to-synthesize polysubstituted pyridine motifs found in modern herbicides and fungicides.[1][2]
Executive Summary
3-fluoro-N,N-dimethylpyridin-2-amine (CAS: 1344046-14-5 for HCl salt) is a specialized intermediate used to construct 2,3,4- and 2,3,5-trisubstituted pyridine cores.[1][2] Its value lies in the unique electronic synergy between the ortho-fluorine atom and the dimethylamino group. This combination enables highly regioselective Directed Ortho Metalation (DoM) and Electrophilic Aromatic Substitution (EAS) , allowing chemists to install pharmacophores at the C4 and C5 positions with precision that is unattainable using standard pyridine chemistry.[2]
Key Applications
-
C4-Regioselective Lithiation: Access to 4-substituted-3-fluoro-2-aminopyridines (common in SDHI fungicides).[1]
-
C5-Halogenation: Synthesis of coupling partners for Suzuki-Miyaura reactions (common in pyridine-carboxylate herbicides).[1]
-
Metabolic Stability: Introduction of the C3-fluorine atom blocks metabolic oxidation at a vulnerable site, enhancing the half-life of the final agrochemical.[1]
Synthesis of the Core Scaffold
Before utilizing the scaffold, it is often synthesized from 2,3-difluoropyridine or 2-chloro-3-fluoropyridine via Nucleophilic Aromatic Substitution (SNAr).[1]
Protocol A: SNAr Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine
Objective: Selective mono-amination of 2,3-difluoropyridine.
Reagents:
-
Substrate: 2,3-Difluoropyridine (1.0 equiv)
-
Nucleophile: Dimethylamine (2.0 M in THF or 40% aq.[2] solution, 1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF[2]
Step-by-Step Procedure:
-
Charge: In a reaction vessel, dissolve 2,3-difluoropyridine in MeCN (0.5 M concentration).
-
Add Base: Add finely ground K₂CO₃.
-
Addition: Cool the mixture to 0°C. Add dimethylamine solution dropwise to control the exotherm.
-
Mechanistic Note: Substitution occurs preferentially at C2 due to the activating effect of the ring nitrogen (low LUMO coefficient at C2) and the inductive effect of the C3-fluorine.
-
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.
-
Purification: Distillation or flash chromatography (Hexane/EtOAc).
Yield Expectation: >85% Data Validation:
-
¹H NMR (CDCl₃): δ ~7.9 (d, 1H, H6), ~7.2 (m, 1H, H4), ~6.7 (m, 1H, H5), 3.1 (s, 6H, NMe₂).[2]
Application Protocol: C4-Regioselective Functionalization (DoM)
This is the most critical application.[1] Standard electrophilic substitution on 2-aminopyridines usually targets C5.[1] To access the C4 position (vital for many next-gen fungicides), one must use Directed Ortho Metalation (DoM).[2] The C3-fluorine atom acts as a powerful ortho-directing group, overriding the C2-NMe₂ group.[1]
Protocol B: C4-Lithiation and Electrophile Trapping
Objective: Install a formyl, boronate, or iodine group at C4.[2]
Reagents:
-
Substrate: 3-Fluoro-N,N-dimethylpyridin-2-amine
-
Base: LDA (Lithium Diisopropylamide), 1.2 equiv[2]
-
Solvent: Anhydrous THF
-
Electrophile: DMF (for aldehyde), B(OiPr)₃ (for boronate), or I₂ (for iodide).[2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck flask under N₂ atmosphere. Add anhydrous THF and cool to -78°C .
-
Base Generation: Prepare LDA in situ or add commercial LDA solution dropwise.
-
Metalation: Add the substrate (dissolved in THF) dropwise over 15 minutes.
-
Critical Control: Maintain internal temperature below -70°C.[1]
-
Stirring: Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species .[1]
-
Causality: The Lithium atom coordinates to the C3-Fluorine lone pairs, directing deprotonation exclusively at C4 (the "Optional Site Selectivity" principle).
-
-
Quench: Add the electrophile (e.g., DMF, 1.5 equiv) rapidly in one portion.
-
Warm-up: Allow the mixture to warm to 0°C over 2 hours.
Outcome:
-
Product: 4-Formyl-3-fluoro-2-(dimethylamino)pyridine (if DMF used).[1]
-
Selectivity: >95:5 regioselectivity for C4 over C6.[2]
Application Protocol: C5-Functionalization (Halogenation)
To synthesize the commercially relevant intermediate 5-bromo-3-fluoro-2-dimethylaminopyridine , an electrophilic mechanism is used.[1] This complements the DoM strategy by targeting the C5 position.
Protocol C: Regioselective C5-Bromination
Objective: Prepare a coupling partner for Suzuki cross-coupling.
Reagents:
-
Substrate: 3-Fluoro-N,N-dimethylpyridin-2-amine
-
Brominating Agent: NBS (N-Bromosuccinimide), 1.05 equiv[1][2]
-
Temperature: 0°C to RT
Procedure:
-
Dissolve substrate in MeCN at 0°C.
-
Add NBS portion-wise to avoid over-bromination.
-
Stir at RT for 2 hours.
-
Mechanism: The C2-NMe₂ group strongly activates the ring.[1] The C3-F deactivates C4 inductively.[1] The para-position (C5) is the most electron-rich and sterically accessible site for electrophilic attack.
-
Result: 5-Bromo-3-fluoro-2-dimethylaminopyridine (Solid).[1]
Visualizing the Divergent Synthesis
The following diagram illustrates how the 3-fluoro-N,N-dimethylpyridin-2-amine scaffold serves as a divergence point for two distinct classes of agrochemical intermediates.
Caption: Divergent synthesis pathways. Path A (Red) utilizes the 3-F atom to direct lithiation to C4.[1] Path B (Blue) utilizes the 2-NMe2 group to direct bromination to C5.[1]
Quantitative Comparison: Reactivity Profiles
| Feature | 3-Fluoro-N,N-dimethylpyridin-2-amine | Non-fluorinated Analog (2-DMAP) | Impact on Agrochemical Synthesis |
| pKa (Conj.[1] Acid) | ~6.5 (Estimated) | 9.6 | Reduced basicity prevents catalyst poisoning in metal-catalyzed couplings.[1] |
| Lithiation Site | C4 (Ortho to F) | C3 (Ortho to N) | Access to unique 2,3,4-substitution patterns required for novel IP. |
| Metabolic Stability | High (C3 blocked by F) | Low (C3 susceptible to oxid.) | Fluorine extends field half-life of the final pesticide.[1] |
| Lipophilicity (LogP) | Higher | Lower | Improved cuticle penetration in foliar applications. |
References
-
Synthesis of Fluorinated Pyridines
-
Directed Ortho Metalation (DoM)
-
Agrochemical Applications of Fluoropyridines
-
Commercial Building Block Data
Sources
Application Note: Strategic Functionalization of 3-fluoro-N,N-dimethylpyridin-2-amine via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Significance of a Privileged Scaffold
Fluorinated nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, improved membrane permeability, and modulated pKa.[1] Among these, the 3-fluoro-2-aminopyridine motif is a particularly valuable scaffold found in numerous biologically active compounds. The subject of this guide, 3-fluoro-N,N-dimethylpyridin-2-amine , presents a unique set of opportunities and challenges for synthetic chemists. Its structure features two key handles for diversification: a C-F bond at the 3-position, amenable to cross-coupling, and a dimethylamino group at the 2-position, which exerts significant electronic and steric influence.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying strategic rationale for the experimental design in leveraging this versatile building block, with a focus on palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.
Core Principles: Understanding the Reactivity
A successful experimental design hinges on understanding the inherent chemical properties of the substrate and the mechanism of the chosen transformation.
The Challenge and Opportunity of C(sp²)-F Bond Activation
The carbon-fluorine bond is the strongest single bond to carbon, making its activation in catalytic cycles a significant hurdle compared to its heavier halogen counterparts (C-Cl, C-Br, C-I).[2] Consequently, C-F bond activation via oxidative addition to a low-valent metal center, a critical step in cross-coupling, is often the rate-limiting step and requires highly active catalyst systems.[3] This typically involves:
-
Electron-Rich, Bulky Ligands: Ligands such as biarylphosphines (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential. They increase the electron density on the palladium center, promoting the oxidative addition step, while their steric bulk facilitates the final reductive elimination to release the product.[4][5]
-
Elevated Temperatures: Higher reaction temperatures are often necessary to provide the activation energy needed to cleave the C-F bond.[5]
The Influence of the 2-(N,N-dimethylamino) Group
The N,N-dimethylamino substituent is not a passive spectator. Its presence profoundly influences the reactivity of the pyridine ring:
-
Directing Group Effects: The lone pair on the 2-amino nitrogen can coordinate to the palladium catalyst. This chelation can pre-organize the substrate around the metal center, potentially facilitating the oxidative addition at the adjacent C-F bond.[4][6]
-
Electronic Effects: As a strong electron-donating group, it increases the electron density of the pyridine ring, which can make the C-F oxidative addition more challenging. This electronic effect must be overcome by a sufficiently active catalyst system.
Critical Safety Precautions
Safe laboratory practice is paramount. While a specific Safety Data Sheet (SDS) for 3-fluoro-N,N-dimethylpyridin-2-amine must be consulted, related aminopyridines and fluoropyridines exhibit known hazards.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling: Handle the compound in a well-ventilated chemical fume hood.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10] Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[10]
-
Reagents: Palladium catalysts are precious metals and should be handled with care. Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive; handle them under an inert atmosphere. Solvents like dioxane and toluene are flammable and have specific health risks.[7]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.[9]
Experimental Protocols: C-N and C-C Bond Formation
The following protocols are robust starting points. Optimization of catalyst/ligand loading, base, temperature, and reaction time is recommended for each new substrate combination.
Protocol 1: Buchwald-Hartwig C-N Cross-Coupling
This protocol details the amination of 3-fluoro-N,N-dimethylpyridin-2-amine with a secondary amine, such as morpholine. This reaction is a powerful method for forging aryl-amine bonds.[11][12]
Reaction Scheme:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%), the phosphine ligand if not using a precatalyst (e.g., RuPhos, 4-8 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv) and the amine coupling partner (e.g., morpholine, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath or heating block at 100-120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura C-C Cross-Coupling
This protocol describes the formation of a C-C bond by coupling with an arylboronic acid. The Suzuki-Miyaura reaction is exceptionally versatile for constructing biaryl structures.[13][14]
Reaction Scheme:
-
Reaction Setup: To an oven-dried reaction vial or Schlenk tube containing a magnetic stir bar, add 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).[13][14]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an aprotic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M.[14]
-
Reaction Execution: Heat the mixture with vigorous stirring to 90-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary and Optimization Strategies
The choice of reaction parameters is critical for success. The following table provides a starting point for optimization, explaining the causality behind each choice.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., RuPhos-Pd-G3) | Pd(0) sources like Pd₂(dba)₃ or in-situ generated Pd(0) from Pd(OAc)₂ are standard.[15] Pre-formed precatalysts offer superior air stability and catalytic activity, often leading to lower catalyst loadings and more reproducible results.[4] |
| Ligand | Buchwald-Hartwig: RuPhos, BrettPhos, XPhos Suzuki: SPhos, XPhos, dppf | For the challenging C-F activation, bulky and electron-rich biarylphosphine ligands are required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][16] The choice of ligand can be substrate-dependent and may require screening. |
| Base | Buchwald-Hartwig: NaOtBu, KOtBu, LiHMDS Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃ | Buchwald-Hartwig: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the reaction.[17] Suzuki: An aqueous inorganic base is needed to activate the boronic acid for the crucial transmetalation step.[13][14] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Aprotic polar solvents are generally preferred as they effectively solvate the palladium complexes in the catalytic cycle.[17][18] For Suzuki reactions, the addition of water is often beneficial.[14] |
| Temperature | 90 - 120 °C | Elevated temperatures are typically necessary to overcome the high activation energy of C-F bond cleavage.[5] Microwave irradiation can sometimes be used to shorten reaction times.[19] |
Visualization of Workflow and Mechanism
Visual aids are essential for understanding complex experimental processes and chemical mechanisms.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[11]
References
-
Chiba, S., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]
-
Clot, E., et al. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research. [Link]
-
Vedernikov, A. N., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. [Link]
-
Gervasini, A., et al. (2010). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. ResearchGate. [Link]
-
Bessone, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
Djekrif, A., et al. (2009). Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. ResearchGate. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
-
Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. [Link]
-
Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Various Authors. (2024). Optimization of reaction conditions for accessing N-heterocyclic enaminones. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. PubChem. [Link]
-
Jurášek, M., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Denmark, S. E., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Versteegen, R. M., et al. (2016). Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC. [Link]
-
Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]
-
Various Authors. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative.
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Chiba, S., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]
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LOBA CHEMIE. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-amino pyridine. LOBA CHEMIE. [Link]
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Al-Ostath, A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
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Application Notes & Protocols: 3-fluoro-N,N-dimethylpyridin-2-amine as a Versatile Building Block in Modern Organic Synthesis
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide focuses on 3-fluoro-N,N-dimethylpyridin-2-amine, a valuable and functionalized building block. The presence of a nucleophilic dimethylamino group, a strategically placed fluorine atom, and the inherent reactivity of the pyridine ring make it a versatile precursor for constructing complex molecular architectures. This document provides in-depth technical insights and detailed, field-proven protocols for leveraging this building block in key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of 3-fluoro-N,N-dimethylpyridin-2-amine
3-fluoro-N,N-dimethylpyridin-2-amine (MW: 140.16 g/mol , Formula: C₇H₉FN₂) is a substituted pyridine derivative featuring three key functional elements that dictate its reactivity and utility:
-
The Pyridine Core: A weak base and an electron-deficient aromatic system, susceptible to functionalization via transition-metal-catalyzed reactions.
-
The 2-(N,N-dimethylamino) Group: A strong, electron-donating group that modulates the electronic properties of the pyridine ring. Its presence can also serve as a potential directing group or a point of catalyst interaction.[2]
-
The 3-Fluoro Group: A bioisostere for hydrogen that can enhance metabolic stability and modulate pKa. While the C-F bond is strong, its position ortho to the amino group makes the adjacent C4 position potentially reactive in certain coupling reactions if the molecule is further derivatized with a leaving group (e.g., bromine or iodine) at that position.
The primary utility of this compound arises when it is used as a nucleophilic coupling partner in reactions like Buchwald-Hartwig amination, where the N,N-dimethylamino group is the reactive handle, or when the pyridine ring itself is further functionalized to participate in reactions like Suzuki-Miyaura coupling. This guide will focus on its application as an amine nucleophile.
Core Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals.[3][4] This reaction enables the coupling of amines with aryl halides or triflates, offering a broad substrate scope where traditional methods fail.[5]
Scientific Principle & Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] Key steps involve the oxidative addition of an aryl halide to the Pd(0) complex, coordination of the amine (3-fluoro-N,N-dimethylpyridin-2-amine), deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.
Causality Behind Reagent Selection:
-
Catalyst System: The choice of ligand is critical. For heteroaromatic amines, which can act as catalyst poisons, bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) are paramount.[2][4] They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species. Modern pre-catalysts are often used to ensure efficient generation of the active L-Pd(0) species.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices, offering high efficacy with a range of substrates.[2][6]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to maintain the catalyst's activity.[5]
Caption: A standard experimental workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 3-fluoro-N,N-dimethylpyridin-2-amine (0.6 mmol, 1.2 equiv), G3 XPhos Palladacycle (0.01 mmol, 2 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the mixture by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl product.
Data & Troubleshooting
The success of the reaction is highly dependent on the electronic and steric nature of the aryl bromide.
| Aryl Bromide Partner | Expected Outcome | Scientist's Note |
| 4-Bromotoluene | High Yield | Electron-neutral substrate, generally couples efficiently. |
| 4-Bromoanisole | High Yield | Electron-donating group can slow oxidative addition, but modern catalysts overcome this. |
| 1-Bromo-4-nitrobenzene | Moderate to High Yield | Strong electron-withdrawing group accelerates oxidative addition but can make reductive elimination more difficult. |
| 2-Bromotoluene | Moderate Yield | Steric hindrance from the ortho-methyl group can reduce reaction rates and yield. May require higher temperatures or longer reaction times. |
Troubleshooting:
-
Low Yield/No Reaction: Ensure all reagents are pure and the solvent is rigorously anhydrous. Degassing is critical. Consider a different ligand/base combination.
-
Formation of Side Products: Hydrodehalogenation of the aryl bromide suggests moisture is present or that β-hydride elimination is a competing pathway. Ensure an inert atmosphere and consider a different base.
Prospective Application: Suzuki-Miyaura Coupling
While this document focuses on using the amine functionality, it is crucial to recognize that 3-fluoro-N,N-dimethylpyridin-2-amine can be a precursor to substrates for other key reactions. If the pyridine ring is first halogenated (e.g., at the C5 position), the resulting halo-pyridine becomes an excellent substrate for Suzuki-Miyaura C-C bond-forming reactions. [7][8][9]
Hypothetical Protocol: Suzuki Coupling of 5-Bromo-3-fluoro-N,N-dimethylpyridin-2-amine
This section outlines a prospective protocol based on established methods for similar heteroaryl halides. [9][10] Principle: The palladium-catalyzed reaction between 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine and an organoboron reagent (e.g., an arylboronic acid) would form a C-C bond at the C5 position. [9] Suggested Starting Conditions:
-
Substrate: 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) [9][11]* Base: An aqueous solution of K₂CO₃ or K₃PO₄ (3.0 equiv) [9]* Solvent: 1,4-Dioxane/Water (4:1 mixture) [9][11]* Temperature: 90-100 °C
Rationale: The dppf ligand is highly effective for Suzuki couplings of heteroaryl halides. [11]The use of a phosphate or carbonate base in an aqueous/organic solvent system is standard for facilitating the transmetalation step. [9]
Spectroscopic Characterization Guide
Proper characterization is essential to confirm the identity and purity of the synthesized products. [12]
| Technique | Expected Data for a Hypothetical Product: N-(4-methylphenyl)-3-fluoro-N,N-dimethylpyridin-2-amine |
|---|---|
| ¹H NMR | Aromatic protons on the pyridine ring (typically 2H), aromatic protons on the coupled aryl ring (4H), a singlet for the tolyl-methyl group (~2.3 ppm), and a singlet for the N,N-dimethyl group (~3.0 ppm). |
| ¹⁹F NMR | A singlet or doublet (if coupled to a nearby proton) in the characteristic range for aryl fluorides. |
| ¹³C NMR | Signals for all unique carbon atoms. The carbon attached to fluorine will show a large ¹JC-F coupling constant. |
| Mass Spec (MS) | A strong molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the product. |
Conclusion
3-fluoro-N,N-dimethylpyridin-2-amine is a highly valuable building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its utility is most prominently displayed in palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination, where it serves as a robust amine coupling partner. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this reagent in their synthetic campaigns, enabling the efficient construction of novel molecules for drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... [Link]
- Google Patents.
-
NIH National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]
-
NIH National Center for Biotechnology Information. 3-Pyridinamine, N,N-dimethyl-. [Link]
-
Aladdin Scientific. 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. [Link]
-
NIH National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
NIH National Center for Biotechnology Information. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Beilstein Journal of Organic Chemistry. Azo-dimethylaminopyridine-functionalized Ni(II)-porphyrin as a photoswitchable nucleophilic catalyst. [Link]
-
ResearchGate. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. [Link]
-
Semantic Scholar. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and. [Link]
- Google Patents.
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- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-fluoro-N,N-dimethylpyridin-2-amine
Welcome to the technical support guide for the purification of 3-fluoro-N,N-dimethylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can adapt and overcome issues effectively.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My crude reaction mixture is a dark, oily residue. What are the likely impurities and how do I approach the initial work-up?
Answer: A dark, oily crude product is common and typically contains a mixture of starting materials, reagents, solvent residues, and reaction byproducts. For aminopyridines, potential impurities include unreacted starting materials, regioisomers from the fluorination or amination step, and potential polymerization or degradation products, which often present as colored tars.
Your initial work-up strategy is critical for a successful final purification. We recommend a standard aqueous work-up followed by extraction.
Recommended Initial Work-up Protocol:
-
Quenching: Carefully quench the reaction mixture, often by adding it to an ice-water bath.[1]
-
Basification: Adjust the pH of the aqueous mixture to be alkaline (pH 8-9) using a base like sodium bicarbonate or sodium carbonate solution. This ensures your amine product is in its free-base form, maximizing its solubility in organic solvents.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).[1][2]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
This procedure should yield a cleaner, albeit still crude, product ready for chromatographic purification.
Question 2: I'm attempting flash column chromatography on silica gel, but my compound is streaking badly and my yield is very low. What is causing this?
Answer: This is a classic problem when purifying basic amines on standard silica gel. The issue stems from an acid-base interaction between the basic nitrogen of your aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction can lead to:
-
Irreversible Adsorption: Your product gets stuck on the column, resulting in low yield.
-
Poor Peak Shape (Tailing/Streaking): The compound elutes slowly and unevenly, making separation from impurities impossible.
-
Potential Degradation: The acidic environment can sometimes degrade sensitive compounds.
To counteract this, you must neutralize the acidic sites on the silica gel or use a more inert stationary phase.
Workflow for Troubleshooting Amine Purification on Silica
Caption: Troubleshooting workflow for amine purification.
Question 3: What is a good starting point for a solvent system for flash chromatography?
Answer: The choice of solvent system depends on the polarity of your compound and its impurities. For 3-fluoro-N,N-dimethylpyridin-2-amine, a compound of moderate polarity, a gradient elution is typically most effective. Always develop your method using Thin-Layer Chromatography (TLC) first.
Step-by-Step Protocol: TLC Method Development
-
Prepare TLC Eluent: In a small beaker, prepare a solvent mixture. Add 1% triethylamine (TEA) to your more polar solvent (e.g., ethyl acetate) before mixing with the non-polar solvent.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate) and spot it on a silica TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent.
-
Visualize: After the solvent front has moved up the plate, remove it, and visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent ratio until your product spot has a Retention Factor (Rf) of approximately 0.2-0.4.[1] This Rf value generally translates well to a preparative column separation.
| Suggested Starting Solvent Systems (with 1% TEA in polar solvent) | Typical Impurities Targeted | Notes |
| Hexane / Ethyl Acetate | Non-polar to moderately polar impurities | A good first choice. Start with a low percentage of ethyl acetate and increase polarity.[1] |
| Dichloromethane (DCM) / Methanol | More polar impurities | Use if your compound does not move from the baseline in Hex/EtOAc. Start with 1-2% MeOH in DCM. |
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for 3-fluoro-N,N-dimethylpyridin-2-amine?
The most robust and widely applicable method is flash column chromatography . Given the basic nature of the compound, special considerations are necessary (see Troubleshooting Question 2). Other potential methods include:
-
Vacuum Distillation: This can be effective if the compound is a liquid at room temperature and is thermally stable. It is particularly useful for removing non-volatile impurities (e.g., salts, baseline material) or more volatile solvents. Several patents describe distillation for purifying related fluorinated pyridine derivatives.[4][5]
-
Recrystallization: This method is only viable if the compound is a solid and a suitable solvent system can be found that dissolves the compound when hot but not when cold, while impurities remain in solution. Screening various solvents (e.g., hexanes, diethyl ether, isopropanol) is necessary.
-
Acid-Base Extraction: A liquid-liquid extraction can be used to separate the basic amine from neutral or acidic impurities. By acidifying the aqueous phase, the amine becomes a protonated, water-soluble salt. After washing the aqueous layer with an organic solvent to remove neutral impurities, the aqueous layer is basified to regenerate the free-base amine, which can then be extracted into an organic solvent.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Q2: What are the recommended storage and safety precautions for this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep away from strong oxidizing agents and strong acids. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6][8] Handle in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[8]
-
Safety Hazards: Compounds of this class are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[6][8]
Q3: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential to confirm both the identity and purity of your final product.
| Technique | Purpose | Expected Observations for 3-fluoro-N,N-dimethylpyridin-2-amine |
| ¹H NMR | Structural confirmation and purity | Expect signals for the two methyl groups (singlet, ~6H), and distinct aromatic protons on the pyridine ring with couplings influenced by the fluorine atom. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance confirming the presence of the C-F bond. |
| ¹³C NMR | Structural confirmation | Provides the number of unique carbon environments. |
| Mass Spec (MS) | Molecular weight confirmation | Expect to see the molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₇H₉FN₂ = 140.16 g/mol ). |
| HPLC/UPLC | Quantitative purity assessment | A single major peak indicates high purity. Can be used to determine purity percentage (e.g., >98%). |
| TLC | Qualitative purity check | A single spot (under different solvent conditions) suggests high purity. |
References
- Process for the preparation of fluorinated pyridines - European P
- CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google P
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. (URL: [Link])
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])
-
SAFETY DATA SHEET - 2-(Dimethylamino)pyridine - Thermo Fisher Scientific. (URL: [Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])
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- 9. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule CAS: 1280786-95-5 Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)[1]
Core Technical Directive
The Central Challenge: The synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine is deceptively simple. While it appears to be a standard SNAr amination, the presence of the fluorine atom at the C3 position creates a unique electronic environment. The fluorine atom activates the ring for nucleophilic attack but also serves as a potential leaving group itself, leading to a "Regioselectivity Dichotomy."
This guide addresses the three critical failure modes in this synthesis:
-
Regio-scrambling: Displacement of the wrong halogen (if using mixed-halo precursors).
-
Hydrolytic Defluorination: Irreversible formation of pyridones.
-
Over-amination: Formation of bis-dimethylamino byproducts.
Critical Troubleshooting Guide (Q&A)
Module A: Impurity Profiling & Regioselectivity
Q1: I am observing a byproduct with a mass of M+25 (approx. 165 Da). What is this, and how do I stop it? Diagnosis: This is 2,3-bis(dimethylamino)pyridine . Cause: You are experiencing "Over-Amination." In the SNAr mechanism, the target product (3-fluoro-N,N-dimethylpyridin-2-amine) still possesses a fluorine at the C3 position. Although C3 is meta to the ring nitrogen (making it less activated than C2), the electron-donating dimethylamino group at C2 can ironically stabilize the transition state for a second attack at C3 under forcing conditions. Solution:
-
Stoichiometry Control: Do not use a large excess of dimethylamine. Limit to 1.1–1.2 equivalents.
-
Temperature Ceiling: Cap your reaction temperature at 60–80°C. Higher temperatures (>100°C) overcome the activation energy barrier for the C3-displacement.
Q2: I used 2-chloro-3-fluoropyridine to save cost, but my product NMR looks "messy" and the yield is low. Why? Diagnosis: You likely have Regio-Scrambling . The Mechanism: In SNAr reactions, Fluorine is a superior leaving group to Chlorine (often 100x faster) because the highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate.[2]
-
The Trap: While the C2-position (Chlorine) is more activated by the ring nitrogen, the C3-position (Fluorine) has a better leaving group.
-
The Result: A competitive reaction occurs where the amine attacks C3, displacing the fluorine, yielding the impurity 2-chloro-3-(dimethylamino)pyridine . Corrective Action: Switch starting material to 2,3-difluoropyridine .
-
Why? In 2,3-difluoropyridine, both positions have the same leaving group (F). The reaction is then controlled purely by ring activation. The C2 position is ortho to the nitrogen (highly activated), while C3 is meta (poorly activated). This ensures >95% regioselectivity for the C2 substitution.
Module B: Yield Loss & "Silent" Side Reactions
Q3: My LCMS shows the product, but after workup, I isolate a white solid that is not my amine. (Mass = M-2). Diagnosis: You have isolated 3-fluoro-pyridin-2(1H)-one (Hydrolysis Product). Cause: Water in the reaction solvent.[1][2] Mechanism: Fluoropyridines are notoriously susceptible to hydrolysis. Hydroxide ions (generated from trace water and base) act as nucleophiles, displacing the C2-fluorine to form 2-hydroxypyridine, which tautomerizes to the stable 2-pyridone. Solution:
-
Solvent: Use anhydrous THF or DMF (water content <0.05%).
-
Base: If using inorganic bases (e.g., K2CO3), ensure they are oven-dried.
-
Protocol: Switch to a non-hygroscopic organic base like DIPEA (Hünig's base) if possible.
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired SNAr pathway and the fatal side reactions.
Caption: Kinetic competition in the synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine. Green path indicates the desired SNAr trajectory. Red dashed paths represent failure modes caused by moisture (Hydrolysis) or forcing conditions (Bis-amination).
Optimized Experimental Protocol
This protocol is designed to minimize the side reactions identified above.
Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Scale: 10.0 mmol basis
| Parameter | Specification | Rationale |
| Substrate | 2,3-Difluoropyridine (1.15 g) | Ensures C2-regioselectivity over C3. |
| Nucleophile | Dimethylamine (2.0 M in THF, 1.1 equiv) | Slight excess ensures conversion without promoting bis-amination. |
| Base | Triethylamine (1.2 equiv) | Scavenges HF generated; easier to remove than inorganic salts. |
| Solvent | Anhydrous THF (10 mL) | Low boiling point allows easy removal; prevents hydrolysis common in DMF/DMSO. |
| Temperature | 65 °C (Reflux) | Sufficient energy for C2-attack; insufficient for C3-attack. |
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[2]
-
Charging: Add 2,3-difluoropyridine (1.0 equiv) and Anhydrous THF (concentration ~1.0 M).
-
Base Addition: Add Triethylamine (1.2 equiv) via syringe.
-
Nucleophile Addition: Dropwise, add Dimethylamine (2.0 M solution in THF, 1.1 equiv) at room temperature.
-
Checkpoint: A mild exotherm may occur. This confirms initiation.
-
-
Reaction: Heat the mixture to 65°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2) or LCMS.[1] Look for the disappearance of SM. If SM remains after 6h, add 0.1 equiv of amine, but do not increase temperature .
-
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove HF salts.
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. The product is often pure enough for use; if not, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
References
-
SNAr Regioselectivity in Fluoropyridines
-
Hydrolysis Rates of 2-Fluoropyridines
-
Comparative Reactivity of Halopyridines
-
Organic Process Research & Development. "Practical Synthesis of Fluorinated Pyridines."[5] (General Reference for SNAr kinetics).
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Pyridone synthesis [organic-chemistry.org]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for 3-fluoro-N,N-dimethylpyridin-2-amine reactions
This technical guide addresses the specific reactivity, handling, and troubleshooting protocols for 3-fluoro-N,N-dimethylpyridin-2-amine (CAS: 18437-57-5).
This molecule represents a unique "push-pull" electronic system: the electron-rich dimethylamino group at C2 activates the ring via resonance, while the fluorine atom at C3 exerts a strong inductive withdrawing effect and serves as a Directed Ortho Metalation (DoM) group.
Technical Support Center: 3-Fluoro-N,N-dimethylpyridin-2-amine
Reactivity Profile & Mechanism of Action
Before troubleshooting, users must understand the electronic landscape of the substrate.
-
C2-NMe2 (Activator): Strong resonance donor. Directs Electrophilic Aromatic Substitution (EAS) to C5 (para to amine).
-
C3-F (Director): Strong inductive withdrawer and Lewis basic site. Directs lithiation (DoM) to C4 (ortho to fluorine).
-
Pyridine Nitrogen: Electron-withdrawing, but susceptible to N-oxidation or protonation, which drastically alters ring reactivity.
Visual Reactivity Map The following diagram illustrates the regioselectivity governed by the competing directing groups.
Troubleshooting: C-H Activation & Lithiation (DoM)
Issue: "I am getting low yields or a mixture of isomers when attempting to lithiate the ring."
Diagnosis: The fluorine atom is a potent Directed Metalation Group (DMG), but the basicity of the pyridine nitrogen can interfere if not managed. The target position is C4 (adjacent to F), but competitive attack at C6 (adjacent to Pyridine-N) or nucleophilic attack on the ring can occur.
Q: Which base should I use?
-
Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA rather than n-BuLi.
-
The Science: n-BuLi is nucleophilic and may attack the C6 position (via addition) or the amine group. LiTMP is a non-nucleophilic, bulky base that thermodynamically favors the removal of the C4 proton, which is acidified by the adjacent Fluorine (inductive effect).
Q: Why does my electrophile not quench at C4?
-
Root Cause: "Base Decomposition" or "Dance of Lithium."
-
Solution: Perform the lithiation at -78°C and ensure the reaction time does not exceed 1 hour before adding the electrophile. Fluoropyridinyllithium species are thermally unstable and can eliminate LiF to form a pyridyne (benzyne analog), which leads to tars/polymerization.
Protocol: Selective C4-Functionalization
-
Preparation: Dry THF (0.2 M), cool to -78°C under Argon.
-
Base Addition: Add LiTMP (1.1 equiv) dropwise.
-
Metalation: Stir for 45 mins at -78°C. (Do not warm up).
-
Quench: Add electrophile (e.g., I2, DMF, aldehyde) rapidly.
-
Workup: Warm to RT, quench with NH4Cl(aq).
Troubleshooting: Electrophilic Substitution (Halogenation)
Issue: "I cannot brominate the molecule at C4; I keep getting the C5 product."
Diagnosis: You are fighting the resonance effect. In Electrophilic Aromatic Substitution (EAS), the dimethylamino group (strong donor) dominates the directing chemistry over the fluorine (weak withdrawer).
Q: How do I predict the site of halogenation (Br/Cl/I)?
-
Answer: It will go to C5 .
-
Mechanism: The lone pair on the NMe2 nitrogen donates into the ring, creating high electron density at C3 (blocked by F) and C5. The C5 position is the only available nucleophilic site for EAS.
Q: How can I force halogenation at C4?
-
Solution: You cannot do this via standard EAS (NBS/Br2).
-
Workaround: Use the Lithiation Protocol (Section 2) . Lithiate at C4 with LiTMP, then quench with a halogen source (e.g., I2, CBr4, or NBS). This switches the mechanism from EAS (electronic control) to DoM (coordination control).
Troubleshooting: Nucleophilic Substitution (SNAr)
Issue: "I am trying to displace the Fluorine with a thiol or amine, but the reaction won't proceed."
Diagnosis: The C3 position in pyridine is electronically "meta-like" relative to the ring nitrogen. It is not sufficiently electron-deficient for SNAr reactions unless the ring is further activated. Furthermore, the NMe2 group at C2 pumps electron density into the ring, deactivating it toward nucleophilic attack.
Q: How do I displace the Fluorine?
-
Method A (Oxidation): Convert the pyridine to the Pyridine N-Oxide using mCPBA. The N-oxide activates the C3 position slightly more and allows for different reactivity patterns, though C3 displacement remains difficult compared to C2/C4.
-
Method B (Transition Metal Catalysis): Abandon SNAr. Use Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig). The C-F bond is strong, so oxidative addition is difficult.
-
Alternative: Synthesize the molecule with a Bromine at C3 initially, or lithiate/iodinate C4, then couple. Direct displacement of this specific C3-F is chemically inefficient.
-
Handling & Purification FAQ
Q: The compound streaks/tails on silica gel columns. How do I purify it?
-
Cause: The pyridine nitrogen and the dimethylamine group are basic.[1] They interact with the acidic silanols on the silica gel surface.
-
Protocol:
-
Pre-treatment: Flush the silica column with mobile phase containing 1-2% Triethylamine (Et3N) before loading the sample.
-
Eluent: Maintain 1% Et3N or 1% NH4OH in your MeOH/DCM or EtOAc/Hexane mobile phase throughout the run.
-
Q: Is the compound stable in acid?
-
Answer: It forms a salt (pyridinium) readily.
-
Warning: In strong aqueous acid (e.g., 6M HCl, reflux), the dimethylamino group can hydrolyze to a hydroxyl group (forming the pyridone), or the fluorine can undergo hydrolytic defluorination, although the latter is slower. Avoid prolonged reflux in strong mineral acids.
Data Table: Physicochemical Properties for Handling
| Property | Value | Implication for Handling |
| pKa (est) | ~6.5 - 7.0 | Moderately basic. Will protonate in acetic acid.[1] |
| LogP | ~1.4 | Lipophilic enough for extraction into DCM or EtOAc. |
| Boiling Point | >200°C (est) | Non-volatile. Safe for high-vacuum drying. |
| Storage | 2-8°C, Inert Gas | Amine oxidation is possible over long periods. |
Experimental Workflow: Synthesis of C4-Iodo Derivative
This is the most common request: converting the starting material into a useful coupling partner.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on LiTMP and DoM selectivity).
-
Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
- Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines. A new synthesis of 3,4-disubstituted pyridines. Tetrahedron, 39(12), 2009-2021. (Specific regioselectivity in fluoropyridines).
-
Estel, L., Marsais, F., & Quéguiner, G. (1988). Metalation of 2-fluoropyridine and 3-fluoropyridine. The Journal of Organic Chemistry, 53(12), 2740-2744. Link
-
ChemicalBook. (n.d.). 3-fluoro-N,N-dimethylpyridin-2-amine Product Properties. Link
Sources
preventing decomposition of 3-fluoro-N,N-dimethylpyridin-2-amine
This guide functions as a specialized Technical Support Center for researchers working with 3-fluoro-N,N-dimethylpyridin-2-amine (3-F-DMAP).[1] It moves beyond generic safety data sheets (SDS) to address the specific chemical behaviors, stability profiles, and troubleshooting protocols required for high-integrity research.
Stability Assurance & Troubleshooting Guide
Product Class: Fluorinated Heterocyclic Building Blocks / Catalysts Chemical Nature: Electron-rich Pyridine Derivative Primary Application: Pharmaceutical intermediates, organometallic ligands, and nucleophilic catalysts.[1]
Core Stability Profile
To prevent decomposition, one must understand why this molecule degrades. Unlike simple pyridines, the interplay between the electron-donating dimethylamino group (C2) and the electron-withdrawing fluorine (C3) creates specific vulnerabilities.[1]
| Parameter | Stability Status | Mechanism of Failure |
| Oxidative Stability | Moderate Risk | The electron-rich exocyclic nitrogen is prone to N-oxidation (forming N-oxides) upon prolonged exposure to air, turning the sample yellow/brown.[1] |
| Hygroscopicity | High Risk | Like DMAP, this derivative is hygroscopic.[1] Absorbed water hydrolyzes sensitive reagents in your reaction mix, even if the pyridine itself remains intact. |
| Photostability | Moderate Risk | Fluorinated pyridines can undergo slow defluorination or radical polymerization under high-intensity UV light.[1] |
| Thermal Stability | Good | Generally stable <100°C. Decomposition occurs via demethylation at higher temperatures (>150°C) or in the presence of strong Lewis acids.[1] |
Storage & Handling Protocols (The "Preventative" Phase)[3]
Protocol A: The "Golden Standard" Storage
Use this protocol for long-term storage (>1 month).[1]
-
Container: Amber borosilicate glass (Type I) with a Teflon-lined screw cap.[1]
-
Atmosphere: Argon backfill is superior to Nitrogen due to Argon's higher density, which creates a better "blanket" over the solid/oil.[1]
-
Temperature: Store at 2–8°C .
-
Why? While chemically stable at RT, cold storage minimizes the kinetic rate of N-oxidation and moisture diffusion through the cap seal.[1]
-
-
Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite™.
Protocol B: Handling in Synthesis
Preventing immediate degradation during use.[1]
-
Weighing: Do not weigh on open benchtop balances for >2 minutes. The compound will absorb atmospheric moisture, altering the molecular weight equivalent and potentially deactivating water-sensitive catalysts (e.g., Lewis acids) in your reaction.[1]
-
Solvent Compatibility:
-
Recommended: DCM, THF, Toluene (Anhydrous).
-
Avoid: Acetone (can react with amines over long periods), Acidic solvents (creates salts).
-
Troubleshooting Guide (The "Reactive" Phase)
Visual Diagnostic Matrix
What does the physical change tell you?
| Observation | Diagnosis | Remediation |
| Color: White/Colorless | Pristine | Proceed with experiment. |
| Color: Pale Yellow | Trace Oxidation | Usable for general synthesis; purify for kinetics studies.[1] |
| Color: Dark Brown/Oil | Severe Oxidation/Polymerization | STOP. Impurity levels likely >5%.[1] Requires recrystallization or distillation.[1] |
| Texture: Clumping | Water Absorption | Dry under high vacuum (0.1 mmHg) over |
Advanced Diagnostics: NMR Forensics
If your reaction failed, check the integrity of your starting material using
-
The "Methyl Shift" Indicator:
Decomposition Pathways Visualization
The following diagram details the specific chemical pathways that lead to loss of titer.
Figure 1: Primary degradation vectors.[1] Note that "Hydrolysis" here refers to water absorption affecting reaction stoichiometry, not bond cleavage.[1]
Frequently Asked Questions (FAQs)
Q1: I need to use this as a ligand for Palladium catalysis. Is the commercial purity sufficient?
-
Answer: Commercial sources often contain 1-3% of the des-fluoro or chlorinated impurities depending on the synthesis route.[1] For high-turnover catalysis, we recommend passing the material through a short pad of basic alumina (eluting with DCM) to remove oxidized oligomers and trace salts before use.[1]
Q2: Can I remove the yellow color (oxidation) without distillation?
-
Answer: Yes. Dissolve the compound in a minimal amount of diethyl ether or hexane (if soluble).[1] Add activated charcoal, stir for 15 minutes, and filter through Celite. This removes the polar N-oxide chromophores.[1]
Q3: Is this molecule compatible with n-Butyllithium (n-BuLi)?
-
WARNING: No. The combination of the 3-fluoro group and the 2-dimethylamino group creates a "Directing Group" effect.[1]
Q4: Why does my LC-MS show a mass of M+16?
-
Answer: This is the N-oxide.[1] It confirms your sample has oxidized.[1] If the M+16 peak is <5% of the total integration, it may still be usable for crude synthesis but should be purified for analytical standards.
Emergency Purification Protocol
If your compound has degraded and you cannot wait for a new shipment.[1]
-
Dissolution: Dissolve 1g of crude material in 10mL of 10% Ethyl Acetate in Hexanes.
-
Filtration: Pass through a silica plug.[1] The polar N-oxides and salts will stick to the silica; the pure amine will elute.[1]
-
Concentration: Rotary evaporate at <40°C.
-
Storage: Immediately backfill with Argon.
References
-
Pyridine Stability & Chemistry
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyridines: Reactivity and Stability).
- Context: Establishes the baseline stability of electron-rich pyridines and susceptibility to N-oxid
-
-
Handling of Hygroscopic Bases
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.[1] [1]
-
Context: Although focused on the 4-isomer (DMAP), the handling protocols regarding hygroscopicity and N-oxide formation are chemically identical for the 2-amino-3-fluoro isomer.[1]
-
-
Fluorinated Heterocycle Reactivity
-
Safety Data & Physical Properties
-
PubChem Compound Summary for 2-Fluoro-N,N-dimethylpyridin-4-amine (Isomer Analog for property extrapolation). [1]
-
Note: Specific SDS data for the 3-fluoro-2-amino isomer is often proprietary to custom synthesis houses; protocols here are derived from the closest structural analogs and first-principles organic chemistry.[1]
-
Sources
- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Catalytic Landscape of Pyridine Derivatives: Assessing the Potential of 3-fluoro-N,N-dimethylpyridin-2-amine Against the Benchmark Catalyst DMAP
In the realm of organic synthesis, the quest for efficient and selective catalysts is a perpetual endeavor. Pyridine-based catalysts, particularly 4-dimethylaminopyridine (DMAP), have established themselves as indispensable tools for a wide array of chemical transformations. This guide delves into a comparative analysis, positioning the well-established catalytic prowess of DMAP against the largely unexplored potential of 3-fluoro-N,N-dimethylpyridin-2-amine. While direct experimental data on the catalytic activity of 3-fluoro-N,N-dimethylpyridin-2-amine is scarce in publicly available literature, this guide will leverage established principles of physical organic chemistry and proven experimental methodologies to offer a predictive assessment and a robust framework for its evaluation.
This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand the nuances of pyridine-based catalysis and are interested in exploring novel catalytic systems. We will dissect the structural and electronic factors that govern catalytic efficacy, provide detailed experimental protocols for a head-to-head comparison, and present the anticipated outcomes in a clear, data-driven format.
The Established Benchmark: 4-Dimethylaminopyridine (DMAP)
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used in a plethora of organic reactions, most notably in acylation and silylation reactions. Its catalytic power stems from the resonance stabilization of the N-acylpyridinium intermediate, which is significantly more reactive than the corresponding anhydride or acyl halide. The dimethylamino group at the 4-position plays a crucial role in this stabilization through electron donation.
Mechanism of DMAP Catalysis in Acylation
The catalytic cycle of DMAP in a typical acylation reaction, for instance, the esterification of an alcohol with an anhydride, is a well-elucidated process.
Figure 1: Catalytic cycle of DMAP in acylation.
The Challenger: 3-fluoro-N,N-dimethylpyridin-2-amine - A Structural and Electronic Analysis
While not a widely recognized catalyst, 3-fluoro-N,N-dimethylpyridin-2-amine presents an interesting structural variation to the classical pyridine-based catalysts. Its potential catalytic activity would be dictated by a different interplay of electronic and steric effects compared to DMAP.
Structural Comparison:
| Feature | 4-Dimethylaminopyridine (DMAP) | 3-fluoro-N,N-dimethylpyridin-2-amine |
| Position of -NMe2 group | 4-position | 2-position |
| Key Substituent | None | 3-fluoro |
| Symmetry | C2v (approx.) | Cs |
Anticipated Electronic Effects of the 3-Fluoro Substituent
The fluorine atom at the 3-position is a strongly electronegative group, which is expected to exert a significant electron-withdrawing inductive effect. This would have several consequences on the electronic properties of the 3-fluoro-N,N-dimethylpyridin-2-amine molecule:
-
Decreased Basicity: The pyridine ring nitrogen in 3-fluoro-N,N-dimethylpyridin-2-amine is anticipated to be less basic than in DMAP. This is due to the fluorine atom pulling electron density away from the ring, making the lone pair on the nitrogen less available for protonation or for attacking an electrophile.
-
Altered Nucleophilicity: While basicity and nucleophilicity are often correlated, they are not the same. The nucleophilicity of the pyridine nitrogen could be diminished due to the inductive effect of fluorine.
-
Potential for Lewis Acidic Interactions: The electron-deficient nature of the fluorinated pyridine ring might open up possibilities for the molecule to act as a Lewis acid catalyst in certain reactions, a role not typically associated with DMAP.
A Proposed Experimental Framework for Comparative Assessment
To objectively assess the catalytic potential of 3-fluoro-N,N-dimethylpyridin-2-amine, a direct comparison with DMAP in a well-defined model reaction is essential. The acetylation of a sterically hindered alcohol, such as 1-adamantanol, with acetic anhydride is a suitable choice, as this reaction is known to be sensitive to catalyst efficiency.
Experimental Workflow
Figure 2: General experimental workflow for catalyst comparison.
Detailed Protocol: Acetylation of 1-Adamantanol
Materials:
-
1-Adamantanol
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM, anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
3-fluoro-N,N-dimethylpyridin-2-amine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add acetic anhydride (1.5 mmol).
-
Add the catalyst (DMAP or 3-fluoro-N,N-dimethylpyridin-2-amine, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-adamantyl acetate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine the isolated yield.
Anticipated Results and Comparative Analysis
Based on the electronic and structural considerations, we can hypothesize the following outcomes from the comparative study:
Table 1: Predicted Performance Comparison
| Parameter | DMAP | 3-fluoro-N,N-dimethylpyridin-2-amine (Hypothesized) | Rationale |
| Reaction Rate | High | Lower | The reduced nucleophilicity of the pyridine nitrogen due to the electron-withdrawing fluorine is expected to slow down the formation of the N-acylpyridinium intermediate. |
| Catalyst Loading | Effective at low loadings (1-10 mol%) | Higher loading may be required | To achieve a comparable reaction rate, a higher concentration of the less active catalyst might be necessary. |
| Product Yield | High | Moderate to Low | The overall efficiency of the catalytic cycle is predicted to be lower, leading to a reduced product yield under identical conditions. |
| Side Reactions | Minimal under optimized conditions | Potential for different side reactions | The altered electronic nature of the catalyst could potentially lead to unforeseen reaction pathways. |
Conclusion and Future Directions
While 4-dimethylaminopyridine remains the undisputed benchmark for nucleophilic pyridine-based catalysis, the exploration of novel derivatives like 3-fluoro-N,N-dimethylpyridin-2-amine is a scientifically valuable pursuit. The electronic perturbations introduced by the fluoro substituent are predicted to diminish its catalytic efficacy in traditional acyl transfer reactions compared to DMAP. However, this guide provides a clear and robust experimental framework for a definitive, data-driven comparison.
Future research should focus on the experimental validation of these hypotheses. Furthermore, the unique electronic properties of 3-fluoro-N,N-dimethylpyridin-2-amine might render it a suitable catalyst for reactions where the high basicity of DMAP is
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Fluoro-N,N-dimethylpyridin-2-amine Isomers
The Importance of Isomer Differentiation in Fluorinated Pyridines
Fluorine-containing compounds are of immense interest in medicinal chemistry due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] The position of the fluorine atom on the pyridine ring in N,N-dimethylpyridin-2-amine derivatives is a critical determinant of their electronic and steric properties, which in turn governs their interaction with biological targets. Consequently, robust analytical methods to unequivocally identify the correct isomer are essential for quality control and to ensure the validity of biological studies.
Spectroscopic Fingerprints: A Comparative Analysis
This guide will focus on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will first establish a baseline with the known spectral data for the parent compound, N,N-dimethylpyridin-2-amine, and then delve into a predictive analysis of how the introduction of a fluorine atom at the 3-, 4-, 5-, or 6-position is expected to influence the spectra.
Baseline Spectroscopic Data: N,N-Dimethylpyridin-2-amine
To understand the effect of fluorination, we must first consider the spectroscopic properties of the parent molecule, N,N-dimethylpyridin-2-amine.
| Spectroscopic Data for N,N-Dimethylpyridin-2-amine | |
| ¹H NMR | The aromatic protons typically appear as a set of multiplets in the range of δ 6.5-8.2 ppm. The N,N-dimethyl protons will be a sharp singlet, typically around δ 3.0 ppm.[2][3] |
| ¹³C NMR | The pyridine ring carbons will have distinct chemical shifts, with the carbon bearing the amino group (C2) being significantly shielded. The dimethylamino carbons will appear as a single peak around δ 40 ppm.[2] |
| IR Spectroscopy | Characteristic bands include C-H stretching of the aromatic ring and methyl groups (~2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹), and C-N stretching vibrations.[4] |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 122, corresponding to the molecular weight of the compound.[3][5][6] |
¹H NMR Spectroscopy: Unraveling Positional Isomerism
Proton NMR is a powerful first-line tool for distinguishing between the fluoro-isomers. The position of the fluorine atom will significantly influence the chemical shifts and coupling patterns of the remaining aromatic protons.
Predicted ¹H NMR Characteristics of Fluoro-N,N-dimethylpyridin-2-amine Isomers (in CDCl₃)
| Isomer | H-3 | H-4 | H-5 | H-6 | N(CH₃)₂ | Key Differentiating Features |
| 3-Fluoro | - | Doublet of doublets | Triplet of doublets | Doublet of doublets | Singlet | The absence of a signal for H-3 and the characteristic coupling patterns of the remaining protons due to J(H,F) and J(H,H) couplings. |
| 4-Fluoro | Doublet | - | Doublet of doublets | Doublet | Singlet | The absence of a signal for H-4 and the splitting of H-3 and H-5 into doublets due to coupling with fluorine. |
| 5-Fluoro | Doublet | Doublet of doublets | - | Doublet | Singlet | The absence of a signal for H-5 and the influence of fluorine on the chemical shifts of H-4 and H-6. |
| 6-Fluoro | Doublet | Triplet | Doublet of doublets | - | Singlet | The absence of a signal for H-6 and the significant downfield shift of H-5 due to the proximity of the electronegative fluorine atom. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for ¹H NMR as it is chemically inert and provides a strong deuterium signal for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
¹³C NMR Spectroscopy: The Influence of Fluorine on Carbon Environments
Carbon-13 NMR provides complementary information, with the carbon directly attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant shift in its resonance.
Predicted ¹³C NMR Characteristics of Fluoro-N,N-dimethylpyridin-2-amine Isomers (in CDCl₃)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | N(CH₃)₂ | Key Differentiating Features |
| 3-Fluoro | Doublet (²JCF) | Doublet (¹JCF ≈ 240 Hz) | Doublet (³JCF) | Doublet (⁴JCF) | Singlet | Singlet | A large ¹JCF for C-3 and smaller couplings for adjacent carbons. |
| 4-Fluoro | Doublet (³JCF) | Doublet (²JCF) | Doublet (¹JCF ≈ 250 Hz) | Doublet (²JCF) | Doublet (³JCF) | Singlet | A large ¹JCF for C-4 and observable two- and three-bond couplings. |
| 5-Fluoro | Singlet | Doublet (³JCF) | Doublet (²JCF) | Doublet (¹JCF ≈ 235 Hz) | Doublet (²JCF) | Singlet | A large ¹JCF for C-5 and smaller couplings to neighboring carbons. |
| 6-Fluoro | Doublet (²JCF) | Singlet | Doublet (⁴JCF) | Doublet (³JCF) | Doublet (¹JCF ≈ 245 Hz) | Singlet | A large ¹JCF for C-6 and a significant downfield shift for this carbon. |
Expertise in Interpretation: The magnitude of the nJCF coupling constants decreases with the number of bonds separating the carbon and fluorine atoms. This predictable pattern is a cornerstone of identifying the fluorine's position.[7]
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment
Fluorine-19 NMR is arguably the most direct and sensitive method for analyzing these isomers. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment on the pyridine ring.
Predicted ¹⁹F NMR Chemical Shifts of Fluoro-N,N-dimethylpyridin-2-amine Isomers
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Multiplicity |
| 3-Fluoro | -130 to -140 | Triplet of doublets |
| 4-Fluoro | -115 to -125 | Multiplet |
| 5-Fluoro | -125 to -135 | Triplet of doublets |
| 6-Fluoro | -70 to -80 | Triplet |
Authoritative Grounding: The chemical shifts of fluorine on a pyridine ring are well-documented to be position-dependent. Generally, fluorine at the 2- or 6-position is significantly deshielded (more downfield) compared to fluorine at the 3- or 5-position, while a 4-fluoro substituent has an intermediate chemical shift.[7][8]
Infrared (IR) Spectroscopy: Vibrational Clues to Structure
While not as definitive as NMR for isomer differentiation, IR spectroscopy can provide supporting evidence. The C-F stretching vibration and the out-of-plane C-H bending modes are sensitive to the substitution pattern.
Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | N,N-dimethylpyridin-2-amine | Predicted Range for Fluoro-Isomers | Comments |
| N-H Stretch (if present as impurity) | ~3400-3200 | ~3400-3200 | Not expected in pure N,N-dimethylated product. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Generally weak. |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | From the N,N-dimethyl group. |
| C=C, C=N Ring Stretch | ~1600-1450 | ~1600-1450 | The pattern of these bands can be indicative of the substitution. |
| C-F Stretch | - | ~1300-1000 | A strong, characteristic band. Its exact position is influenced by the electronic environment. |
| C-H Out-of-plane Bending | ~900-700 | ~900-700 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the isomers and can sometimes provide structural clues through fragmentation patterns.
Predicted Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ | Key Fragmentation Pathways |
| All Fluoro-Isomers | C₇H₉FN₂ | 140.16 | 141.08 | Loss of a methyl radical (•CH₃) to form [M-15]⁺ is expected. Further fragmentation of the pyridine ring can occur. |
Trustworthiness of Data: While the molecular weight will be identical for all isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation patterns are expected to be very similar, making differentiation by MS alone challenging without detailed fragmentation studies.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluoro-N,N-dimethylpyridin-2-amine isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm for ¹H and ¹³C).
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the accumulation of 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. A reference standard such as CFCl₃ (δ 0.0 ppm) or an external standard can be used.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If further structural information is needed, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation.
Conclusion
References
-
Spectroscopic Investigations of 2-Aminopyridine. (2010). TSI Journals. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes. [Link]
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
-
N,N-Dimethylpyridin-2-amine. PubChem. [Link]
-
N,N-Dimethyl-2-pyridinamine. NIST WebBook. [Link]
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IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. (2006). Asian Journal of Chemistry. [Link]
-
N,N-Dimethyl-2-pyridinamine. NIST WebBook. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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N,N-Dimethyl-2-pyridinamine Gas Phase Ion Energetics Data. NIST WebBook. [Link]
-
N,N-dimethylpyridine-2-ethylamine. PubChem. [Link]
-
2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]
-
19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). ResearchGate. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
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Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Publishing. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Reviews. [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
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Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]
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N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... RSC Advances. [Link]
-
Figure S12. 13 C-NMR for N-(2,4-dimethylphenyl)pyridin-4-amine. ResearchGate. [Link]
-
Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]
- Process for fluorination using 1,1,2,2-tetrafluoroethyl-n,n-dimethylamine.
-
Process for the preparation of fluorinated pyridines. European Patent Office. [Link]
-
N,N-Dimethyl-4-amino pyridine (DMAP) as a novel and sensitive reagent for the spectrophotometric determination of copper(II). Zenodo. [Link]
-
Synthesis of Fluorinated Polyimides. NASA Technical Reports Server. [Link]
-
The Effect of Fluorine in 1H NMR. Reddit. [Link]
-
4-Dimethylamino-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
-
infrared spectrum of dimethylamine C2H7N CH3NHCH3. Doc Brown's Chemistry. [Link]
-
1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3. Doc Brown's Chemistry. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]
- 4. chimia.ch [chimia.ch]
- 5. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]
- 6. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. 19F [nmr.chem.ucsb.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-fluoro-N,N-dimethylpyridin-2-amine
This document provides a detailed protocol for the safe and compliant disposal of 3-fluoro-N,N-dimethylpyridin-2-amine. As a research chemical with a significant hazard profile, adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is designed for professionals in research and drug development, offering not just procedural steps but also the scientific rationale behind them.
Hazard Profile and Risk Assessment
Understanding the inherent risks of 3-fluoro-N,N-dimethylpyridin-2-amine is fundamental to appreciating the necessity of stringent disposal protocols. The compound presents multiple acute and chronic hazards.
According to its Safety Data Sheet (SDS), the primary hazards are categorized as follows:
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Expert Insight: The presence of a fluorine atom on the pyridine ring can alter the metabolic fate and toxicological profile compared to non-halogenated analogs. Furthermore, its classification as "Toxic" via multiple exposure routes necessitates that it is never disposed of via standard laboratory drains or mixed with general chemical waste. All handling and disposal operations must be conducted with the assumption that any contact is hazardous.
Core Principles for Chemical Waste Management
The disposal of 3-fluoro-N,N-dimethylpyridin-2-amine must adhere to the following foundational principles:
-
Segregation: This is the most critical step. Halogenated organic waste must be kept separate from non-halogenated waste streams. Improper mixing can lead to dangerous reactions and significantly complicates the final disposal process, often requiring more complex and costly treatment methods.
-
Containment: Waste must be collected in designated, chemically compatible, and clearly labeled containers. Containers must be kept closed except when adding waste to prevent the release of toxic vapors.
-
Professional Disposal: Under no circumstances should this chemical be neutralized or disposed of by laboratory personnel. The final and only acceptable disposal method is through a licensed and approved hazardous waste disposal facility.[1] This ensures the waste is managed in compliance with all local, state, and federal regulations.
Standard Operating Procedure (SOP) for Disposal
This SOP outlines the end-to-end process, from the point of generation in the laboratory to the final handover for professional disposal.
Phase 1: In-Lab Waste Collection
-
Designate a Waste Container:
-
Select a clean, dry, and chemically resistant container (e.g., borosilicate glass or high-density polyethylene) equipped with a secure, tight-fitting screw cap.
-
The container must be designated specifically for "Halogenated Organic Waste."
-
-
Segregate Waste Streams:
-
Liquid Waste: Collect all solutions containing 3-fluoro-N,N-dimethylpyridin-2-amine, including reaction mother liquors, washings, and contaminated solvents, directly into the designated halogenated waste container.
-
Solid Waste: Collect contaminated solid materials (e.g., filter paper, silica gel, contaminated gloves, weigh boats) in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container also marked as "Halogenated Organic Waste." Do not mix solids and liquids in the same container.
-
-
Maintain a Waste Log:
-
Affix a hazardous waste tag to the container before adding the first drop of waste.
-
Meticulously log every addition to the container, specifying the chemical name (3-fluoro-N,N-dimethylpyridin-2-amine) and estimating the quantity. This is a legal requirement and is crucial for the disposal company to handle the waste safely.
-
Phase 2: Container Management and Labeling
-
Labeling: The waste container label must be fully and accurately completed. It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-fluoro-N,N-dimethylpyridin-2-amine" and any other components in the waste stream.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Container Integrity:
-
Keep the container sealed at all times, except when adding waste.
-
Visually inspect the container regularly for any signs of degradation, leaks, or pressure buildup.
-
Ensure the exterior of the container remains clean and free from contamination. If the outside becomes contaminated, decontaminate it with an appropriate solvent and a paper towel (disposing of the towel as contaminated solid waste).
-
Phase 3: Temporary Storage in the Laboratory
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the largest container.
-
Ventilation: All operations involving the transfer of this chemical, including into a waste container, must be performed inside a certified chemical fume hood to prevent inhalation exposure.
-
Incompatibilities: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and acids.[1]
Phase 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been accumulating for a designated period (as per your institution's policy), contact your institution's EHS department or the designated safety officer.
-
Professional Collection: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all paperwork and logs are complete and handed over with the waste. Retain a copy of the waste manifest for your records. This documentation provides a chain of custody and proof of proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-fluoro-N,N-dimethylpyridin-2-amine.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
